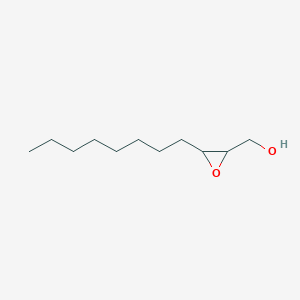
(3-Octyloxiran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Octyloxiran-2-yl)methanol: is an organic compound with the molecular formula C11H22O2 It is a derivative of oxirane, featuring an oxirane ring (epoxide) attached to an octyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Octyloxiran-2-yl)methanol typically involves the epoxidation of alkenes. One common method is the reaction of 1-octene with a peracid, such as meta-chloroperbenzoic acid (m-CPBA), to form the epoxide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process would be optimized for higher efficiency and yield, possibly using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (3-Octyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Octanal or octanoic acid.
Reduction: 1,2-Octanediol.
Substitution: Various substituted alcohols or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Octyloxiran-2-yl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: Industrially, this compound is used in the production of surfactants, lubricants, and plasticizers. Its ability to undergo various chemical transformations makes it a versatile compound in material science .
Mechanism of Action
The mechanism of action of (3-Octyloxiran-2-yl)methanol involves its reactivity towards nucleophiles due to the strained three-membered epoxide ring. The ring-opening reactions can proceed via both acid-catalyzed and base-catalyzed mechanisms, leading to the formation of various products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
(3-Phenyloxiran-2-yl)methanol: Similar structure but with a phenyl group instead of an octyl group.
(8S)-8-Hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid: Contains an additional hydroxyl and carboxylic acid group.
Uniqueness: (3-Octyloxiran-2-yl)methanol is unique due to its long alkyl chain, which imparts different physical properties compared to shorter-chain or aromatic analogs. This makes it particularly useful in applications requiring hydrophobic characteristics and specific reactivity patterns .
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(3-octyloxiran-2-yl)methanol |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-10-11(9-12)13-10/h10-12H,2-9H2,1H3 |
InChI Key |
XTWFTQGRBSRDCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
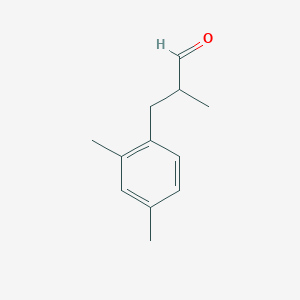
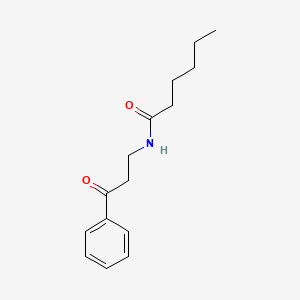

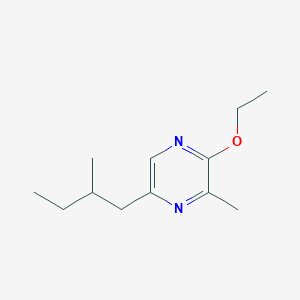
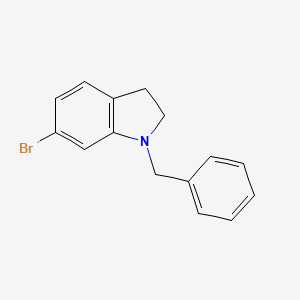
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
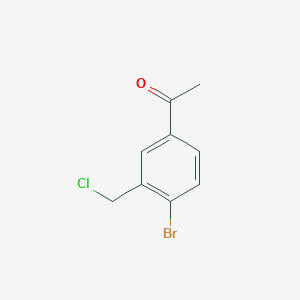
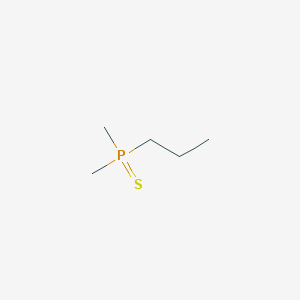
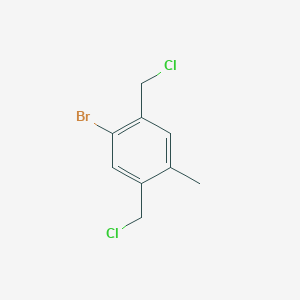

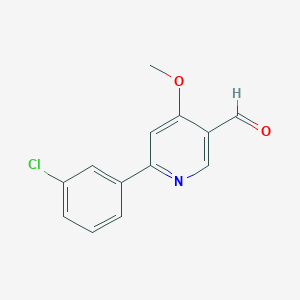

![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
